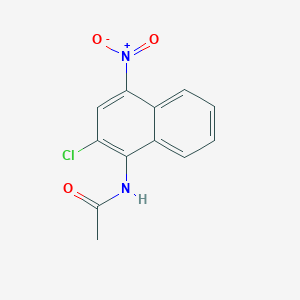
N-{2-chloro-4-nitro-1-naphthyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-4-nitro-1-naphthyl}acetamide is an organic compound with the molecular formula C12H9ClN2O3 It is a derivative of naphthalene, characterized by the presence of a chloro and nitro group on the naphthalene ring, and an acetamide group attached to the nitrogen atom
Preparation Methods
The synthesis of N-{2-chloro-4-nitro-1-naphthyl}acetamide typically involves the nitration of 2-chloronaphthalene followed by acylation. The nitration process introduces a nitro group to the naphthalene ring, while the acylation step attaches the acetamide group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-{2-chloro-4-nitro-1-naphthyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding naphthoquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-chloro-4-nitro-1-naphthyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-chloro-4-nitro-1-naphthyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{2-chloro-4-nitro-1-naphthyl}acetamide can be compared with other naphthalene derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2-chloro-4-nitronaphthalene: Lacks the acetamide group, which may affect its reactivity and applications.
Naphthalene-1-acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66g/mol |
IUPAC Name |
N-(2-chloro-4-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN2O3/c1-7(16)14-12-9-5-3-2-4-8(9)11(15(17)18)6-10(12)13/h2-6H,1H3,(H,14,16) |
InChI Key |
WOIBWFJTHUPFDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















